molecular formula C9H5BrO3 B1331319 5-Bromo-1-benzofuran-2-carboxylic acid CAS No. 10242-11-2

5-Bromo-1-benzofuran-2-carboxylic acid

Cat. No.: B1331319
CAS No.: 10242-11-2
M. Wt: 241.04 g/mol
InChI Key: QKUWZCOVKRUXKX-UHFFFAOYSA-N
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Description

5-Bromo-1-benzofuran-2-carboxylic acid is a compound belonging to the class of organic compounds known as benzofurans. It is a five-membered heterocyclic ring with a bromine atom at the 5-position. This compound is widely used in chemical and biological research as a starting material for the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds with potential medicinal applications.

Scientific Research Applications

  • Synthesis and Antimicrobial Screening :

    • 5-Bromo-1-benzofuran-2-carboxylic acid is used in synthesizing benzofuran aryl ureas and carbamates, which have shown antimicrobial activities (Kumari et al., 2019).
    • Another study focused on synthesizing and characterizing 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which also demonstrated antimicrobial properties against various bacterial strains (Sanjeeva et al., 2021).
  • Synthesis of Isothiocoumarin Derivatives :

    • Research on the synthesis of 1-oxo-1H-isothiochromenes from 2-benzofuran-1(3H)-one utilized 5-chloro- or 5-bromo-2-formylbenzoic acids as intermediates, highlighting its utility in synthesizing complex organic compounds (Pokhodylo et al., 2010).
  • Hydrogen Bonding and Pi-Pi Interactions :

    • Studies on 1-benzofuran-2,3-dicarboxylic acid revealed its ability to form hydrogen bonds and pi-pi stacking interactions, significant in the formation of layered structures and cocrystals (Titi & Goldberg, 2009).
  • Molecular Docking Studies :

    • Investigations into the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives utilized DFT calculations, molecular docking, and other analytical methods, revealing their potential biological activities against cancer and microbial diseases (Sagaama et al., 2020).
  • Supramolecular Interaction Synthons :

    • Research on 1-benzofuran-2,3-dicarboxylic acid in its monoanionic form provided insights into its ability to form organometallic complexes and supramolecular adducts with various cations, demonstrating its versatility as a ligand (Koner & Goldberg, 2009).

Safety and Hazards

This compound may cause irritation to the eyes, skin, and respiratory tract upon contact . It should be handled and disposed of safely to prevent adverse environmental impacts . Contact with strong oxidizers and strong acids should be avoided during use or storage .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-benzofuran-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as Pim-1 and Pim-2 kinases, which are involved in cell survival and proliferation . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzymes from catalyzing their respective reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to inhibit cell growth and induce apoptosis by affecting the expression of genes involved in these processes . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound binds to the active site of Pim-1 kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell survival and proliferation . This binding interaction is crucial for the compound’s ability to modulate cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell growth and metabolic activity in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and improve survival rates in cancer models . At high doses, it can cause toxic effects, including liver and kidney damage, as well as adverse effects on the immune system. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including oxidation and conjugation . These metabolic processes are essential for the compound’s elimination and for reducing its potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by its solubility and affinity for different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Properties

IUPAC Name

5-bromo-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUWZCOVKRUXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352750
Record name 5-bromo-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10242-11-2
Record name 5-Bromo-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10242-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromobenzo[b]furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-bromosalicyaldehyde (20 g, 98.5 mmol) and diethyl bromomalonate (95%, 37 g, 148 mmol) in butanone (200 mL) potassium carbonate (27.5 g, 197 mmol) was added. The mixture was refluxed for 4 h and allowed to attain room temperature Potassium carbonate was filtered off and the solvent was removed in vacuo. The residue was participated between CH2Cl2 and 1M aqueous H2SO4. The organic layer was dried and concentrated to give an oil. The oil was treated with 10% KOA/EtOH (125 mL) and refluxed for 45 minutes. The reaction mixture was concentrated and 2M aqueous H2SO4 (350 mL) was added and the mixture was warmed to 90° C. After cooling to room temperature, the product precipitated and was re-crystallised in EtOH/H2O (4:1) (yield: 6.6 g, 28%).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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